Heliquinomycin

Descripción general

Descripción

Synthesis Analysis

The synthesis of heliquinomycin involves complex chemical processes. One pivotal study outlines the synthesis of a fully functionalized isocoumarin moiety of heliquinomycin, highlighting a modified condensation reaction as a key step. This synthesis process is crucial for understanding the molecular architecture and for the potential development of heliquinomycin analogs with enhanced or specific biological activities (Thrash, Welton, & Behar, 2000).

Molecular Structure Analysis

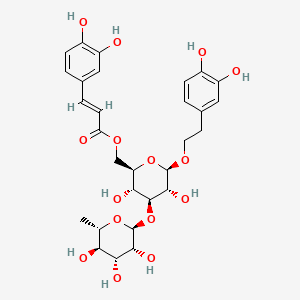

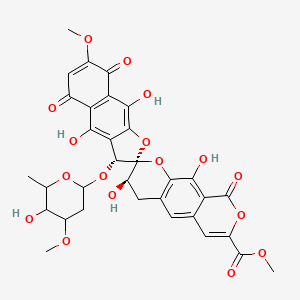

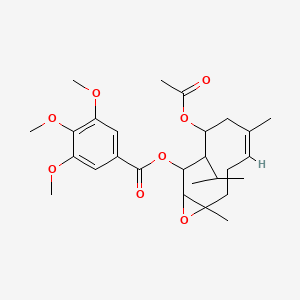

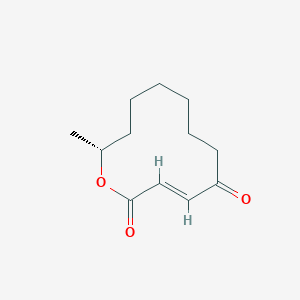

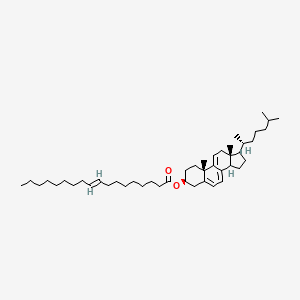

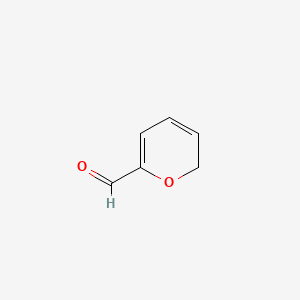

Heliquinomycin's molecular structure was determined through a combination of NMR spectroscopies, X-ray crystallographic analysis, and degradation experiments. It belongs to the group of glycosylated rubromycins and griseorhodins, marking it as the first member of this antibiotic group. The detailed structural analysis has facilitated a deeper understanding of its interaction with DNA and DNA helicase (Chino et al., 1997).

Chemical Reactions and Properties

Heliquinomycin's interaction with single-stranded DNA, inhibiting the MCM4/6/7 helicase activity, is a notable chemical property. This interaction suggests a mechanism by which heliquinomycin stabilizes the helicase's interaction with single-stranded DNA, thus inhibiting DNA replication. The specificity of heliquinomycin towards different DNA helicases and its non-competitive inhibition mode highlight its unique chemical properties (Sugiyama et al., 2012).

Physical Properties Analysis

The physical properties of heliquinomycin, such as its molecular formula (C33H30O17) and its appearance as a red powder, were elucidated through extensive physico-chemical analysis. The process of isolating heliquinomycin from Streptomyces sp. culture broth and its subsequent purification involved solvent extraction and serial chromatographies, underlining the compound's physical attributes and stability (Chino et al., 1996).

Chemical Properties Analysis

The chemical properties of heliquinomycin, particularly its ability to bind to single-stranded DNA and inhibit DNA helicase activity, define its mechanism of action. This binding disrupts the helicase's function, crucial for DNA replication, showcasing heliquinomycin's potential as a novel antibacterial and anticancer agent. The specificity and efficiency of heliquinomycin in targeting DNA helicase underscore its unique chemical properties and potential therapeutic applications (Ishimi et al., 2009).

Aplicaciones Científicas De Investigación

Impact on DNA Replication and Helicase Activity

- Heliquinomycin and DNA Helicase Activity : Heliquinomycin has been identified to inhibit the DNA helicase activity of the human minichromosome maintenance (MCM) 4/6/7 complex, suggesting its role as a potential inhibitor of cellular DNA replication. This inhibition does not significantly impact the DNA helicase activity of other proteins like the SV40 T antigen and Werner protein, indicating a specific target interaction with the MCM complex (Ishimi et al., 2009).

- Interaction with Single-Stranded DNA : Further research indicates that heliquinomycin binds to single-stranded DNA and affects the DNA-binding ability of the MCM4/6/7 complex. This interaction is critical for its role in perturbing DNA replication, mainly by inhibiting replicative DNA helicases (Sugiyama et al., 2012).

Heliquinomycin Analogs and Biological Activities

- New Heliquinomycin Analogs : Recent discoveries include a new heliquinomycin analog, 9′-methoxy-heliquinomycin, with noted immunosuppressive and antibacterial activities. This highlights the potential for developing novel derivatives of heliquinomycin with distinct biological properties (Su et al., 2019).

Synthetic Efforts and Structural Analysis

- Synthesis and Structural Insights : Efforts in synthesizing heliquinomycin and its analogs have provided insights into its molecular structure, especially the spiroketal unit. These studies contribute to understanding its chemical behavior and potential pharmaceutical applications (Venkatesh & Reissig, 2008); (Thrash et al., 2000).

Biosynthetic Pathways and Gene Clusters

- Biosynthesis and Genetic Insights : Research on Streptomyces species producing heliquinomycin has led to the characterization of novel actinomycetes and the identification of gene clusters potentially responsible for heliquinomycin biosynthesis. This knowledge is pivotal for biotechnological applications and further understanding of its natural production (Zhuang et al., 2020).

Safety And Hazards

Direcciones Futuras

Heliquinomycin’s ability to inhibit DNA helicase makes it a potential target for cancer therapy . Future research may focus on identifying compounds that interact with helicases, potentially leading to the discovery of compounds that can rescue clinically relevant helicase missense mutant proteins or activate the catalytic function of wild-type DNA helicases .

Propiedades

IUPAC Name |

methyl (2R,3R,3'R)-3,4',9',10-tetrahydroxy-3'-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10?,15?,17-,18?,23?,30-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFZQFHGXSVTGX-VJANPNJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(CC(O1)O[C@@H]2C3=C(C4=C(C(=C3O[C@]25[C@@H](CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939048 | |

| Record name | Methyl 3'-[(2,6-dideoxy-3-O-methylhexopyranosyl)oxy]-3,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-4,5',8',9-tetrahydro-3H,3'H-spiro[benzo[1,2-b:5,4-c']dipyran-2,2'-naphtho[2,3-b]furan]-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heliquinomycin | |

CAS RN |

178182-49-5 | |

| Record name | Heliquinomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=702208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3'-[(2,6-dideoxy-3-O-methylhexopyranosyl)oxy]-3,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-4,5',8',9-tetrahydro-3H,3'H-spiro[benzo[1,2-b:5,4-c']dipyran-2,2'-naphtho[2,3-b]furan]-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-[(1R,2R,3R)-2-[(E)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1238528.png)

![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)